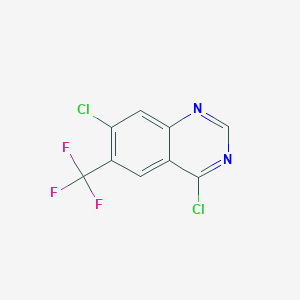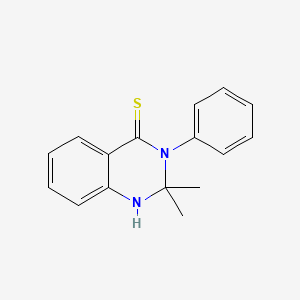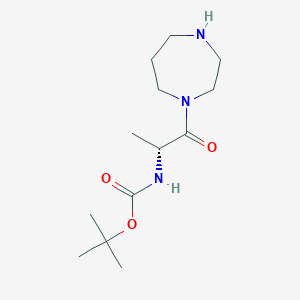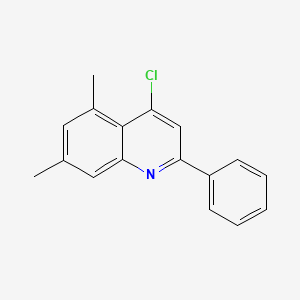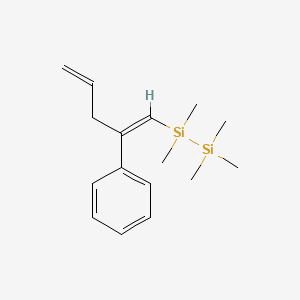
7-Iodoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-碘代喹啉-5-醇是一种化学化合物,分子式为C9H6INO。它是一种喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。
准备方法
合成路线和反应条件: 7-碘代喹啉-5-醇的合成通常涉及喹啉-5-醇的碘化。一种常见的方法是亲电取代反应,其中碘被引入到喹啉环中。这种反应通常需要催化剂,例如一氯化碘 (ICl) 或在氧化剂如过氧化氢 (H2O2) 存在下的碘。
工业生产方法: 7-碘代喹啉-5-醇的工业生产可能涉及使用类似反应条件的大规模碘化过程,但针对更高的产率和纯度进行了优化。在工业环境中,连续流反应器和先进的纯化技术(如重结晶和色谱法)很常见。
化学反应分析
反应类型: 7-碘代喹啉-5-醇经历各种化学反应,包括:
氧化: 它可以被氧化形成喹啉 N-氧化物衍生物。
还原: 还原反应可以将其转化为 7-氨基喹啉-5-醇。
取代: 它可以参与亲核取代反应,其中碘原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可在碱性或中性条件下使用。
主要产物:
氧化: 喹啉 N-氧化物衍生物。
还原: 7-氨基喹啉-5-醇。
取代: 根据所用亲核试剂的不同,各种取代的喹啉衍生物。
科学研究应用
7-碘代喹啉-5-醇在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建单元,以及各种化学反应中的试剂。
医学: 正在进行研究以探索其作为治疗剂的潜力,特别是在开发抗菌和抗癌药物方面。
工业: 它用于生产染料、颜料和其他工业化学品。
作用机制
7-碘代喹啉-5-醇的作用机制涉及其与酶和受体等分子靶标的相互作用。它可以作为特定生化途径的抑制剂或调节剂。 例如,它可以螯合金属离子,破坏微生物中必需的酶功能,从而表现出抗菌特性 .
类似化合物:
8-羟基-7-碘-5-喹啉磺酸: 用于分光光度法测定铁 (III) 离子.
克霉唑: 一种抗真菌和抗菌剂.
二碘羟基喹啉: 用于治疗阿米巴病.
独特性: 7-碘代喹啉-5-醇由于其在喹啉环上的特定取代模式而具有独特性,这赋予了它独特的化学反应性和生物活性。它在 7 位的碘取代和在 5 位的羟基使其在各种合成和分析应用中特别有用。
相似化合物的比较
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Used for spectrophotometric determination of iron (III) ions.
Clioquinol: An antifungal and antibacterial agent.
Diiodohydroxyquinoline: Used in the treatment of amoebiasis.
Uniqueness: 7-Iodoquinolin-5-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its iodine substitution at the 7-position and hydroxyl group at the 5-position make it particularly useful in various synthetic and analytical applications.
属性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
7-iodoquinolin-5-ol |
InChI |
InChI=1S/C9H6INO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H |
InChI 键 |
LGZPXWMRLLQIKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2O)I)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)

![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
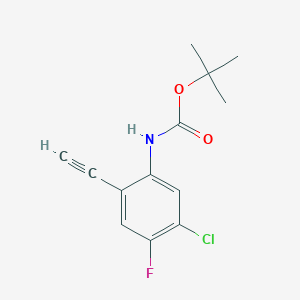
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)

